Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate
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Overview
Description
Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring, a benzoate ester, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate typically involves the following steps:
Formation of the Sulfanylacetyl Intermediate: The initial step involves the reaction of 2-pyridinethiol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(pyridin-2-ylsulfanyl)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with methyl 2-aminobenzoate in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alcohols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate: Characterized by the presence of a pyridine ring, a benzoate ester, and a sulfanylacetyl group.
Ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring allows for coordination with metal ions, while the benzoate ester provides a site for further chemical modification.
Properties
IUPAC Name |
methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)11-6-2-3-7-12(11)17-13(18)10-21-14-8-4-5-9-16-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRZTHBHUMLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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